molecular formula C8H4ClN3 B1395936 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1019027-68-9

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1395936
CAS No.: 1019027-68-9
M. Wt: 177.59 g/mol
InChI Key: QVSGGRSCUMTHBD-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4ClN3. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of 2-aminopyridine with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Chemical Reactions Analysis

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are not well-defined, but the compound is believed to exert its effects through modulation of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSGGRSCUMTHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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